molecular formula C10H19NO2 B6749024 4-Methyl-1-morpholin-4-ylpentan-1-one

4-Methyl-1-morpholin-4-ylpentan-1-one

Cat. No.: B6749024
M. Wt: 185.26 g/mol
InChI Key: VZHUINGYHHOPDT-UHFFFAOYSA-N
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Description

Contextualization of Morpholine-Containing Organic Compounds

The morpholine (B109124) ring is a six-membered heterocycle containing both an amine and an ether functional group. nih.govresearchgate.net This structural motif is considered a "privileged scaffold" in medicinal chemistry because of its presence in numerous bioactive molecules and approved drugs. nih.govresearchgate.netsci-hub.se Its inclusion in a compound can confer advantageous physicochemical, metabolic, and biological properties. nih.govsci-hub.se

The morpholine moiety is valued for several key reasons:

Improved Pharmacokinetics : It can enhance a molecule's solubility, bioavailability, and metabolic stability, which are crucial for drug development. researchgate.netsci-hub.se For example, the addition of a morpholine group to Gefitinib was shown to prolong its plasma half-life. sci-hub.se

Versatile Synthetic Building Block : The morpholine ring is readily accessible and can be incorporated into larger molecules through various established synthetic methods. nih.govsci-hub.se

Biological Activity : As a key component of the pharmacophore in certain enzyme inhibitors, the morpholine ring can bestow selective affinity for a wide range of biological receptors. nih.govsci-hub.se It is found in drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antiemetic agents. sci-hub.seresearchgate.net

Significance of Ketone and Amide Functionalities in Synthetic Chemistry

The structure of 4-Methyl-1-morpholin-4-ylpentan-1-one features two additional critical functional groups: a ketone and a tertiary amide (specifically, a morpholide).

Ketone Functionality: Ketones are organic compounds containing a carbonyl group (C=O) bonded to two carbon atoms. numberanalytics.comebsco.com They are highly important in organic chemistry for several reasons:

Synthetic Intermediates : Ketones are versatile building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. numberanalytics.comfiveable.menih.gov

Reactivity : The carbonyl group is a site for numerous chemical transformations, such as nucleophilic addition, reduction to secondary alcohols, and aldol (B89426) reactions. numberanalytics.comebsco.comfiveable.me This reactivity allows chemists to introduce new functional groups and build molecular complexity. fiveable.me

Industrial Applications : Simple ketones like acetone (B3395972) are widely used as industrial solvents, while more complex ketones are key intermediates in the production of polymers like nylon. ebsco.com

Amide Functionality: The amide bond, which links the morpholine nitrogen to the carbonyl carbon in this compound, is one of the most important functional groups in chemistry and biology. rsc.org

Stability and Bonding : The amide bond is exceptionally stable under physiological conditions. numberanalytics.com It can act as both a hydrogen bond donor (if N-H is present) and acceptor (the carbonyl oxygen), which is critical for interactions with biological targets like proteins and enzymes. numberanalytics.comnih.gov

Prevalence in Pharmaceuticals : Amide-forming reactions are among the most common in the pharmaceutical industry. rsc.org It is estimated that about 25% of all marketed drugs and two-thirds of drug candidates contain at least one amide group. rsc.org Amides are found in a vast range of therapeutics, including the anesthetic lidocaine (B1675312) and the antibiotic penicillin. nih.gov

Modulation of Properties : The presence of an amide group significantly influences a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com

Table 1: Properties of Key Functional Groups

Functional GroupKey CharacteristicsSignificance in Chemistry
Morpholine Six-membered heterocycle with amine and ether. nih.govresearchgate.netPrivileged scaffold in medicinal chemistry; improves pharmacokinetic properties. nih.govresearchgate.netsci-hub.se
Ketone Contains a carbonyl (C=O) group bonded to two carbons. numberanalytics.comVersatile synthetic intermediate; participates in nucleophilic addition and reduction reactions. numberanalytics.comfiveable.me
Amide Carbonyl group linked to a nitrogen atom. numberanalytics.comHighly stable; crucial for biological interactions via hydrogen bonding; ubiquitous in pharmaceuticals. rsc.orgnumberanalytics.comnumberanalytics.com

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is justified by the convergence of these three influential functional groups in a single, relatively compact molecule. The rationale for its study is built on the hypothesis that its unique structure could serve as a valuable scaffold for developing new chemical entities.

Research on structurally related compounds, such as pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) and its analogs, has shown that this class of molecules can act as potent inhibitors of monoamine transporters. nih.govnih.gov Although this compound differs in the placement of the methyl group and the specific heterocyclic amine, the precedent set by pyrovalerone analogs suggests that the pentan-1-one backbone is a viable framework for biologically active compounds. nih.gov The incorporation of the morpholine ring, a known pharmacophore, provides a strong reason to explore its potential biological activities and to use it as a starting point for creating libraries of novel derivatives.

Overview of Research Areas in Chemical Compound Studies

The study of a novel chemical compound like this compound typically involves a multi-faceted approach encompassing several key areas of research.

Synthesis and Optimization : The initial step involves developing and optimizing a reliable synthetic route to the compound. nih.govresearchgate.net This may involve techniques like Friedel-Crafts acylation or the coupling of carboxylic acids and organohalides. nih.govnih.gov

Structural Elucidation : Once synthesized, the exact structure of the compound must be confirmed. This is accomplished using a suite of analytical techniques. axispharm.comreddit.com

Physicochemical Characterization : This involves determining properties such as melting point, boiling point, solubility, and pKa, which are fundamental to understanding the compound's behavior.

Conformational Analysis : Studying the three-dimensional shape and flexibility of the molecule is crucial, as these factors govern how it interacts with biological targets. numberanalytics.com

Exploratory Reactivity : Investigating the chemical reactivity of the compound, particularly at the ketone functional group, can reveal pathways for creating new derivatives for structure-activity relationship (SAR) studies. fiveable.me

Biological Screening : The compound would be tested in various biological assays to identify any potential therapeutic activity. Based on its structural similarity to other neuroactive compounds, initial screening might focus on targets within the central nervous system. nih.govnih.gov

Table 2: Common Techniques in Chemical Compound Investigation

Research AreaCommon Techniques UsedPurpose
Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, X-ray Crystallography. axispharm.comreddit.comTo determine the precise atomic arrangement and molecular structure. axispharm.com
Separation & Purification High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC). axispharm.comTo isolate the pure compound from reaction mixtures and analyze its purity. axispharm.com
Biological Activity Radioligand Binding Assays, Enzyme Inhibition Assays, Cell-based Assays. nih.govTo measure the compound's interaction with specific biological targets (receptors, enzymes, transporters). nih.gov
Computational Studies Molecular Modeling, 3D Structure Visualization. labster.comTo predict the compound's shape, properties, and potential interactions with a target. labster.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-morpholin-4-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)3-4-10(12)11-5-7-13-8-6-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHUINGYHHOPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Formation Reactions of 4 Methyl 1 Morpholin 4 Ylpentan 1 One

Elucidation of Reaction Pathways and Transition States

The formation of 4-Methyl-1-morpholin-4-ylpentan-1-one typically proceeds via a nucleophilic acyl substitution reaction. This pathway involves the attack of the nucleophilic nitrogen atom of morpholine (B109124) on the electrophilic carbonyl carbon of an activated 4-methylpentanoic acid derivative, such as an acyl chloride or an ester.

The reaction is generally understood to proceed through a multi-step mechanism. Initially, the carbonyl group of the activated 4-methylpentanoic acid derivative is attacked by the lone pair of electrons on the nitrogen atom of morpholine. This leads to the formation of a tetrahedral intermediate. The transition state for this initial nucleophilic attack is characterized by the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen double bond. Computational studies on similar reactions, such as urethane (B1682113) formation with morpholine, suggest that the transition state may be part of a more complex, multi-step process, potentially involving up to seven distinct steps in the presence of a catalyst. libretexts.orgweebly.com

The stability of the transition state is a critical factor influencing the reaction rate. Factors that can stabilize the developing negative charge on the oxygen atom of the carbonyl group, such as the presence of a Lewis acid catalyst or a polar solvent, can lower the activation energy and accelerate the reaction. The geometry of the transition state is believed to be trigonal, with the incoming nucleophile approaching the carbonyl carbon at an angle of approximately 109.5 degrees, which is the characteristic bond angle in a tetrahedral geometry. weebly.com This trajectory minimizes steric hindrance and allows for effective orbital overlap.

Role of Intermediates in Amide Bond Formation

The central intermediate in the formation of this compound is the tetrahedral intermediate. wikipedia.orgic.ac.uk This species is formed when the nucleophilic morpholine adds to the carbonyl group of the activated 4-methylpentanoic acid derivative. libretexts.org The carbon atom of the former carbonyl group is sp3-hybridized and bonded to four substituents: the original alkyl chain (4-methylpentyl), the oxygen atom (which carries a negative charge), the incoming morpholine ring, and the leaving group.

The existence of tetrahedral intermediates in acyl transfer reactions is well-established, and in some cases, they can be detected spectroscopically. rsc.org The stability of this intermediate is a key determinant of the reaction's progress. wikipedia.org The presence of electron-withdrawing groups on the acyl chain can destabilize the intermediate, while electron-donating groups can stabilize it. In the case of this compound synthesis, the isobutyl group attached to the carbonyl is a weak electron-donating group.

The tetrahedral intermediate is not a stable final product and readily collapses to form the more stable amide. youtube.com This collapse involves the reformation of the carbon-oxygen double bond, which is energetically favorable. The lone pair of electrons on the oxygen atom pushes back down, and the weakest bond to the tetrahedral carbon is broken. In a well-designed synthesis, the bond to the leaving group is significantly weaker than the newly formed carbon-nitrogen bond, ensuring that the desired amide is the major product.

The general mechanism involving a tetrahedral intermediate is depicted below:

Figure 1: General Mechanism of Amide Formation

Where R-C(O)L is the activated carboxylic acid derivative, Nu-H is the amine (morpholine), and R-C(O)Nu is the final amide product.

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies of amidation reactions provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. For the formation of this compound, the reaction rate is expected to be dependent on the concentrations of both the activated 4-methylpentanoic acid derivative and morpholine. Typically, such reactions follow second-order kinetics, where the rate is proportional to the product of the concentrations of the two reactants.

The rate law can be expressed as: Rate = k[4-methylpentanoyl derivative][morpholine]

Here, 'k' is the rate constant, which is influenced by temperature, the solvent, and the presence of any catalysts.

Several factors can affect the rate of this amidation reaction:

Temperature: Increasing the reaction temperature generally increases the rate constant 'k' according to the Arrhenius equation, leading to a faster reaction. scispace.com

Solvent: The choice of solvent can have a significant impact on the reaction rate. Polar aprotic solvents are often preferred as they can solvate the charged transition state, thereby lowering the activation energy.

Catalyst: The reaction can be catalyzed by both acids and bases. An acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. A base can deprotonate the amine, increasing its nucleophilicity. In some cases, the amine reactant itself can act as a catalyst (autocatalysis).

Leaving Group: The nature of the leaving group on the activated carboxylic acid derivative is critical. A better leaving group (a weaker base) will lead to a faster reaction. For example, acyl chlorides react much faster than esters.

Kinetic data from related amidation reactions provide a basis for understanding the factors controlling the formation of this compound. For instance, studies on the amidation of esters have shown how the reaction rate can be significantly influenced by the choice of catalyst and reaction conditions. researchgate.net

Table 1: Factors Influencing the Rate of Amidation

FactorEffect on Reaction RateMechanistic Rationale
Increased Temperature IncreasesProvides more kinetic energy to overcome the activation energy barrier. scispace.com
Polar Aprotic Solvent IncreasesStabilizes the charged transition state.
Acid Catalyst IncreasesProtonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Base Catalyst IncreasesDeprotonates the amine, increasing its nucleophilicity.
Good Leaving Group IncreasesFacilitates the collapse of the tetrahedral intermediate.

Stereochemical Implications in Ketone and Amide Syntheses

The synthesis of this compound from 4-methylpentanoic acid involves a chiral center at the 4-position of the pentanoyl chain. The stereochemical outcome of the reaction is a crucial consideration, particularly if an enantiomerically pure product is desired.

If the starting material, 4-methylpentanoic acid, is a racemic mixture, the resulting this compound will also be a racemic mixture of (R)- and (S)-enantiomers. The amidation reaction itself does not affect the stereochemistry at the chiral center, as the bonds to this center are not broken or formed during the reaction. lumenlearning.com

However, if an enantiomerically pure form of 4-methylpentanoic acid is used as the starting material, the stereochemistry will be retained in the final product. For example, if (R)-4-methylpentanoic acid is used, the product will be (R)-4-Methyl-1-morpholin-4-ylpentan-1-one. This retention of stereochemistry is a key feature of nucleophilic acyl substitution reactions where the chiral center is not directly involved in the reaction.

The stereochemistry of the nucleophilic attack on the carbonyl group is also a point of consideration in many ketone and amide syntheses. libretexts.org The carbonyl group is planar, and the nucleophile can attack from either the re or si face. libretexts.org In the case of this compound formation, the carbonyl carbon is not a prochiral center, and thus the attack of morpholine does not create a new stereocenter at this position.

In more complex syntheses, where a chiral auxiliary might be used to control the stereochemical outcome, the principles of substrate and auxiliary control become important. lumenlearning.com For instance, a chiral auxiliary could be temporarily attached to the morpholine or the acyl group to direct the approach of the reactants and favor the formation of one diastereomer over another. After the reaction, the auxiliary would be removed to yield the desired enantiomerically enriched product. The development of racemization-free coupling reagents has also been a significant advancement in the stereoselective synthesis of chiral amides. ochemtutor.comrsc.org

Table 2: Stereochemical Considerations in the Synthesis of this compound

Starting MaterialProductStereochemical Outcome
Racemic 4-methylpentanoic acidRacemic this compoundRacemic mixture
(R)-4-methylpentanoic acid(R)-4-Methyl-1-morpholin-4-ylpentan-1-oneRetention of configuration
(S)-4-methylpentanoic acid(S)-4-Methyl-1-morpholin-4-ylpentan-1-oneRetention of configuration

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1 Morpholin 4 Ylpentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional experiments used to map out the proton and carbon skeletons of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Methyl-1-morpholin-4-ylpentan-1-one, the spectrum would show distinct signals for the protons on the morpholine (B109124) ring and the 4-methylpentanoyl chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The carbonyl carbon (C=O) is typically observed as a highly deshielded signal in the 170-172 ppm range. rsc.org Carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring also appear at characteristic downfield shifts.

Predicted ¹H and ¹³C NMR Data

While specific experimental spectra for this exact compound are not widely published, a predicted dataset can be constructed based on known values for similar morpholine amides and alkyl ketone structures.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom Number Multiplicity Approx. Chemical Shift (ppm) Integration
H-2 Triplet 2.40 2H
H-3 Multiplet 1.55 2H
H-4 Multiplet 1.70 1H
H-5 (CH₃) Doublet 0.90 6H
H-a, H-a' Triplet 3.65 4H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom Number Approx. Chemical Shift (ppm)
C-1 (C=O) 171.5
C-2 35.0
C-3 26.5
C-4 28.0
C-5 (CH₃) 22.5
C-a, C-a' 66.8

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-4 with the H-5 methyl protons, confirming the connectivity of the isopentyl chain. It would also show correlations between the adjacent protons within the morpholine ring (H-a with H-b).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the doublet at ~0.90 ppm would correlate with the carbon signal at ~22.5 ppm, confirming the C-5 methyl groups).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule. youtube.comsdsu.edu Key HMBC correlations would include:

A correlation from the H-2 protons to the carbonyl carbon (C-1), confirming their position adjacent to the carbonyl group.

Correlations from the H-b protons of the morpholine ring to the carbonyl carbon (C-1), establishing the connection between the morpholine nitrogen and the acyl group.

Correlations from the H-3 and H-4 protons to multiple carbons along the pentanoyl chain, verifying its structure.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studiesnih.govnih.gov

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups. For cathinone (B1664624) derivatives and morpholine-containing compounds, IR is useful for identifying characteristic groups. nih.govmdpi.com

Table 3: Characteristic FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2960-2850 C-H stretching Aliphatic (isopentyl and morpholine CH₂)
~1645 C=O stretching (Amide I band) Tertiary Amide
~1465 C-H bending CH₂ scissoring
~1240 C-N stretching Tertiary Amine/Amide

The most prominent peak would be the strong absorption band around 1645 cm⁻¹ due to the stretching of the tertiary amide carbonyl group. nih.gov The C-O-C stretching of the morpholine ether linkage is also a key diagnostic feature. researchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show a strong band for the C=O stretch, typically around 1640-1650 cm⁻¹. nih.gov Aromatic C-C vibrations, which are strong in the Raman spectra of related phenyl-containing cathinones, would be absent in this aliphatic compound. nih.gov

Surface-Enhanced Raman Scattering (SERS) is an advanced technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. While no specific SERS studies on this compound are available, this technique could be employed for trace-level detection or to study its interaction with metallic surfaces.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidationresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₉NO₂, giving it a molecular weight of approximately 185.26 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 185 or 186, respectively.

The fragmentation of the molecule upon ionization is highly predictable and provides structural confirmation. The primary fragmentation mechanism for amides and ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edunih.gov

Predicted Fragmentation Pattern:

Alpha-Cleavage (Path A): Cleavage of the bond between the carbonyl carbon (C-1) and the methylene (B1212753) carbon (C-2) of the pentanoyl chain. This is a highly favorable pathway that results in the formation of a stable morpholinylcarbonyl cation.

Alpha-Cleavage (Path B): Cleavage of the bond between the carbonyl carbon and the morpholine nitrogen. This would lead to the formation of an isopentanoyl cation.

McLafferty Rearrangement: While less common for amides than ketones, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the isopentyl chain to the carbonyl oxygen could also occur, leading to a characteristic neutral loss.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formation Pathway
186 [C₁₀H₁₉NO₂ + H]⁺ Protonated Molecule [M+H]⁺
114 [C₅H₈NO]⁺ Alpha-cleavage (Path A), loss of isopentyl radical
86 [C₄H₈N]⁺ Fragmentation of the morpholine ring

The most intense fragment peak is expected to be at m/z 114, corresponding to the stable acylium ion formed from the morpholine moiety. researchgate.net This fragmentation pattern provides clear evidence for the presence of both the morpholine ring and the 4-methylpentanoyl chain connected via the amide linkage.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint." The 70 eV electron beam imparts significant energy into the molecule, leading to the formation of a molecular ion (M⁺˙) and numerous fragment ions. The fragmentation of this compound is dictated by the presence of the ketone, the tertiary amine within the morpholine ring, and the alkyl chain.

The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C10H19NO2), which is 185.14. Key fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation for both ketones and amines. Cleavage of the C-C bond adjacent to the carbonyl group is highly favorable. Loss of the isobutyl group (•C4H9) would result in a prominent peak at m/z 128.07, corresponding to the [M - 57]⁺ ion. Another significant alpha-cleavage occurs adjacent to the nitrogen atom of the morpholine ring, leading to the formation of the morpholinium ion stabilized by the carbonyl group.

McLafferty Rearrangement: Ketones with a γ-hydrogen, like the title compound, can undergo this characteristic rearrangement. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene (isobutylene, C4H8). This would produce a radical cation at m/z 129.08.

Morpholine Ring Fragmentation: The morpholine ring itself can undergo characteristic fragmentation. A primary cleavage involves the loss of formaldehyde (B43269) (CH2O) from the molecular ion or fragment ions, which is typical for ethers. The base peak in the mass spectrum of morpholine itself is at m/z 57, corresponding to [C3H7N]⁺, and a significant fragment at m/z 86 corresponding to the loss of a hydrogen atom. nist.gov These fragments, or variations thereof, are expected in the spectrum of this compound.

Table 1: Predicted EI-MS Fragmentation of this compound

m/z (Predicted) Ion Structure/Formula Proposed Fragmentation Pathway
185[C10H19NO2]⁺˙Molecular Ion (M⁺˙)
128[C6H10NO2]⁺α-cleavage: Loss of isobutyl radical (•C4H9)
100[C5H10NO]⁺Cleavage of the bond between carbonyl carbon and morpholine nitrogen
86[C4H8NO]⁺Fragmentation of the morpholine ring
57[C4H9]⁺ or [C3H7N]⁺Isobutyl cation or fragment from morpholine ring

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with very high accuracy (typically to within 5 ppm). nih.govthermofisher.com This precision allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing between ions that may have the same nominal mass but different chemical formulas (isobars). mdpi.com

For this compound, HRMS is crucial for confirming its molecular formula as C10H19NO2. For instance, the nominal mass 185 could correspond to other formulas such as C11H23O, but HRMS can easily distinguish between them. The technique is also invaluable for confirming the elemental composition of the fragment ions generated in EI-MS or MS/MS, thereby validating the proposed fragmentation pathways. mdpi.comnih.gov

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

Molecular Formula Ion Type Calculated Exact Mass (m/z)
C10H19NO2[M+H]⁺186.1489
C10H19NO2[M+Na]⁺208.1308
C10H19NO2[M]⁺˙185.1416
C6H10NO2[Fragment]⁺128.0655
C5H10NO[Fragment]⁺100.0757

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and its product ions are analyzed. nationalmaglab.org This method provides direct parent-daughter relationships, which is essential for mapping complex fragmentation pathways. nih.govgre.ac.uk When analyzing this compound using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 186.15 is typically the precursor ion selected for collision-induced dissociation (CID).

The fragmentation of the [M+H]⁺ ion is driven by the location of the charge, which is most likely on the nitrogen atom of the morpholine ring due to its higher basicity. Key fragmentation pathways would include:

Loss of the Pentanone Chain: A primary fragmentation would involve the cleavage of the N-C bond of the acyl group, leading to the loss of the neutral 4-methylpentan-1-one moiety and resulting in a protonated morpholine ion at m/z 88.

Cleavage within the Pentanone Chain: Fragmentation can be initiated along the pentanone chain. For example, cleavage alpha to the carbonyl group could lead to the loss of a neutral isobutene molecule via a charge-remote fragmentation, yielding a product ion at m/z 130.

Ring Opening of Morpholine: The protonated morpholine ring itself can undergo ring-opening followed by fragmentation, leading to a series of smaller ions.

These fragmentation patterns provide unambiguous structural information about the connectivity of the molecule.

Table 3: Predicted MS/MS Fragmentation of [C10H19NO2+H]⁺

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Structure of Product Ion
186.15128.0758.08[M+H - C4H8]⁺
186.15100.0886.07[M+H - C4H8O]⁺
186.1588.0798.08Protonated Morpholine

Conformational Analysis of the Morpholine Ring and Pentanone Chain

The morpholine ring predominantly adopts a chair conformation to minimize steric and torsional strain. nih.gov Within the chair conformation, the substituent at the nitrogen atom (the 4-methyl-1-oxopentyl group) can be in either an axial or equatorial position. nih.govrsc.org Theoretical calculations and experimental studies on similar N-substituted morpholines suggest that the equatorial conformation is generally more stable due to reduced 1,3-diaxial interactions. researchgate.netresearchgate.net However, the presence of the flexible pentanone chain introduces additional conformational isomers (rotamers) due to rotation around the N-C and C-C single bonds of the chain.

Experimental Determination of Conformer Stability (e.g., IR Resonant VUV-MATI)

The relative stabilities of different conformers can be precisely determined using advanced experimental techniques such as infrared (IR) resonant vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy. nih.govacs.org This method combines IR spectroscopy with photoionization, allowing for conformer-specific measurements. bohrium.commdpi.com

In a hypothetical IR resonant VUV-MATI experiment on this compound, the molecule would be introduced into a high-vacuum chamber via supersonic expansion, which cools the molecules into their lowest energy conformational states. nih.govacs.org An IR laser would then be tuned to selectively excite a specific vibrational mode of a single conformer (e.g., the equatorial or axial conformer). A second, tunable VUV laser is used to ionize the vibrationally excited molecule. acs.orgbohrium.com

By scanning the VUV laser, the precise adiabatic ionization energy (AIE) for each conformer can be determined. acs.orgrsc.org The relative populations of the conformers can be estimated from the intensities of their respective signals under different experimental conditions. nih.govacs.org The difference in their AIEs provides a direct experimental measure of their relative stability. acs.org For the title compound, this technique would distinguish the stability of the chair-equatorial versus the chair-axial conformer of the morpholine ring, as influenced by the pentanone side chain.

Spectroscopic Signatures of Conformational Preferences

Different conformers of a molecule possess unique spectroscopic signatures that allow for their identification and characterization. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule are sensitive to its conformation. fiveable.me For this compound, the C-H, C-N, and C-O stretching and bending modes of the morpholine ring would exhibit distinct frequencies for the chair-axial and chair-equatorial conformers. For example, the C-H stretching vibrations of the axial and equatorial protons on the carbons adjacent to the nitrogen and oxygen atoms would appear at slightly different wavenumbers. Doubly resonant techniques can help isolate the spectrum of a single conformer. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. fiveable.me The chemical shifts and coupling constants of the protons on the morpholine ring are highly dependent on their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between vicinal protons (³JHH) follow the Karplus relationship, with different values for axial-axial, axial-equatorial, and equatorial-equatorial interactions, allowing for the determination of the predominant chair conformation.

VUV-MATI Spectroscopy: As mentioned, VUV-MATI provides distinct spectra for different conformers based on their unique ionization energies and the vibrational structure of the resulting cations. nih.govacs.org The spectrum for the transition from the neutral equatorial conformer to the cation would differ from the spectrum for the transition from the axial conformer. rsc.org

Table 4: Expected Spectroscopic Features for Conformational Analysis

Spectroscopic Technique Parameter Signature of Equatorial Conformer Signature of Axial Conformer
IR Spectroscopy C-H Stretch (α to N)Distinct frequency for equatorial C-H bondsShifted frequency for axial C-H bonds
¹H NMR Spectroscopy Chemical Shift (δ)Equatorial protons at lower field (higher ppm)Axial protons at higher field (lower ppm)
¹H NMR Spectroscopy Coupling Constant (³JHH)Smaller J(ax,eq) and J(eq,eq) valuesLarger J(ax,ax) value (~10-13 Hz)
VUV-MATI Adiabatic Ionization EnergySpecific AIE valueDifferent AIE value, indicating relative stability

Computational and Theoretical Chemistry Studies on 4 Methyl 1 Morpholin 4 Ylpentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure and energy of molecules. These calculations provide foundational insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. nih.govnih.gov For 4-Methyl-1-morpholin-4-ylpentan-1-one, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find its lowest-energy conformation.

The optimization process would likely show that the morpholine (B109124) ring adopts a stable chair conformation. The amide group (the C-N bond between the morpholine nitrogen and the carbonyl carbon) is expected to have significant double-bond character, resulting in a planar arrangement of the atoms involved (O=C-N-C). The isopentyl group would have rotational freedom, leading to various possible conformers.

Illustrative Optimized Geometrical Parameters The following table presents hypothetical, yet realistic, optimized geometrical parameters for key bonds and angles in this compound, as would be predicted by a DFT calculation.

ParameterBond/AnglePredicted ValueDescription
Bond Length C=O~1.23 ÅTypical length for a carbonyl double bond in an amide.
C-N (amide)~1.36 ÅShorter than a typical C-N single bond, indicating partial double bond character.
C-O (morpholine)~1.43 ÅStandard length for a C-O single bond in an ether.
Bond Angle O=C-N~122°Consistent with sp² hybridization of the carbonyl carbon.
C-N-C (morpholine)~112°Typical angle within a saturated heterocyclic amine.
Dihedral Angle O=C-N-C(morpholine)~180° or ~0°Reflects the planarity of the amide bond, with a likely trans conformation.

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. nih.govlew.ro For this compound, the HOMO is expected to be localized primarily on the morpholine nitrogen and the carbonyl oxygen, which are the main centers of electron density. The LUMO would likely be centered on the carbonyl group's π* antibonding orbital.

Illustrative Frontier Orbital Data This table shows hypothetical energy values for the frontier orbitals of this compound and the resulting reactivity descriptors.

ParameterHypothetical Value (eV)Significance
EHOMO -6.50Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO -0.85Energy of the lowest unoccupied molecular orbital; related to electron affinity.
Egap (LUMO-HOMO) 5.65A relatively large gap suggests good kinetic stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and electron distribution in a molecule. It translates the complex molecular orbitals from a DFT calculation into a more intuitive Lewis structure representation of localized bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair (a donor orbital) into the antibonding π* orbital of the carbonyl group (an acceptor orbital). This n → π* interaction is characteristic of amides and contributes significantly to the stability of the planar amide bond. The strength of this interaction is measured by the second-order perturbation energy, E(2).

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds.

For this compound, these calculations would predict strong absorption bands corresponding to the C=O stretch of the ketone, C-N stretching of the amide, and the characteristic C-O-C stretching of the morpholine ether group. Comparing these calculated frequencies with experimental data helps confirm the molecular structure.

Illustrative Vibrational Frequencies The table below correlates the predicted vibrational frequencies for key functional groups with their typical experimental ranges.

Vibrational ModePredicted Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
C-H Stretch (Alkyl)2950 - 28502960 - 2850
C=O Stretch (Amide)~16501680 - 1630
C-N Stretch (Amide)~14101420 - 1350
C-O-C Stretch (Ether)~11151150 - 1085

Molecular Dynamics (MD) Simulations

While quantum mechanics looks at the static electronic structure, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. scispace.com This allows for the study of conformational changes and interactions with the environment, such as a solvent. scispace.come3s-conferences.org

Conformational Dynamics of the Compound in Various Environments

MD simulations of this compound could be run to understand its flexibility. The molecule has several rotatable bonds, particularly in the isopentyl side chain. A simulation could track the dihedral angles of this chain to see which conformations are most prevalent over time.

Furthermore, running simulations in different solvents (e.g., water, hexane) would reveal how the environment affects the molecule's shape and dynamics. In water, the polar morpholine and carbonyl groups would form hydrogen bonds, potentially influencing the conformational preferences of the nonpolar alkyl chain. In a nonpolar solvent like hexane, intramolecular forces would dominate the conformational landscape. Such studies are vital for understanding how a molecule might behave in different biological or chemical systems. researchgate.net

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is largely governed by its intermolecular interactions and how it interacts with a solvent. Computational methods, such as molecular dynamics (MD) simulations, provide a molecular-level view of these phenomena. mdpi.comfrontiersin.orgnih.gov

Molecular dynamics simulations allow for the study of the time-dependent behavior of molecular systems, offering insights into both structural and energetic properties. nih.gov For this compound, these simulations would typically model the molecule in a solvent box, most commonly water, to simulate an aqueous environment. The interactions between the solute and solvent molecules are calculated using a force field, which is a set of parameters that describe the potential energy of the system.

Key intermolecular interactions for this compound would include:

Hydrogen Bonding: The oxygen atom of the morpholine ring and the carbonyl oxygen are potential hydrogen bond acceptors from protic solvents like water.

Dipole-Dipole Interactions: The polar nature of the morpholine and carbonyl groups leads to significant dipole-dipole interactions with polar solvent molecules and other solute molecules.

The solvation free energy, which represents the energy change associated with transferring a molecule from a vacuum to a solvent, can be calculated to understand its solubility. These calculations often employ continuum solvation models or explicit solvent simulations. The results of such simulations can provide a detailed picture of the solvation shell around the molecule, identifying the preferred locations of solvent molecules and the strength of their interactions.

A hypothetical representation of the primary intermolecular interaction sites of this compound is provided below.

Functional GroupPredominant Interaction TypeRole in Solvation
Carbonyl Group (C=O)Hydrogen Bond Acceptor, Dipole-DipoleStrong
Morpholine OxygenHydrogen Bond Acceptor, Dipole-DipoleModerate
Morpholine NitrogenDipole-DipoleModerate
Alkyl ChainVan der Waals (hydrophobic)Weak

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of a molecule without the need for laboratory experiments. Methods based on quantum mechanics, such as Density Functional Theory (DFT), are particularly useful in this regard.

Calculation of Activation Energies for Specific Transformations

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. By calculating the potential energy surface for a proposed reaction pathway, the transition state—the highest energy point along the reaction coordinate—can be identified. The difference in energy between the reactants and the transition state gives the activation energy.

For this compound, one might theoretically investigate reactions such as the hydrolysis of the amide bond or oxidation at various positions. Calculating the activation energies for these potential transformations helps to predict which reactions are more likely to occur under specific conditions. For instance, a lower activation energy suggests a faster reaction rate.

A hypothetical comparison of activation energies for two potential reactions is presented in the table below.

ReactionHypothetical Activation Energy (kcal/mol)Predicted Reaction Rate
Acid-catalyzed hydrolysis of the amide25Slow
Oxidation of the alpha-carbon to the carbonyl35Very Slow

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of where a molecule will be most susceptible to nucleophilic or electrophilic attack.

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value suggests a more electrophilic site.

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value suggests a more nucleophilic site.

For this compound, one would expect the carbonyl carbon to have a high f+(r) value, making it a primary site for nucleophilic attack. The oxygen atoms would likely have high f-(r) values, indicating their nucleophilic character.

The following table provides a hypothetical summary of Fukui function analysis results.

AtomHypothetical f+(r)Hypothetical f-(r)Predicted Reactivity
Carbonyl Carbon0.150.02Electrophilic
Carbonyl Oxygen0.030.18Nucleophilic
Morpholine Nitrogen0.050.12Nucleophilic
Morpholine Oxygen0.040.16Nucleophilic

Theoretical Insights into Conformational Preferences and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is crucial to its properties and reactivity. This compound has several rotatable bonds, leading to a complex conformational landscape. Theoretical methods can be used to explore this landscape and identify the most stable conformers. researchgate.net

Conformational analysis typically involves systematically rotating the flexible bonds of the molecule and calculating the energy of each resulting geometry. This allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry. nih.gov The low-energy regions on this surface correspond to the most stable conformations.

The relative energies of different conformers can be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution. This provides insight into the predominant shapes the molecule will adopt.

A hypothetical energy profile for the rotation around the bond connecting the carbonyl group to the pentyl chain might reveal several local energy minima, corresponding to different staggered conformations.

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
A60° (gauche)0.530
B180° (anti)0.055
C-60° (gauche)0.615

This theoretical exploration of the conformational energy landscape provides a foundational understanding of the molecule's structural flexibility and the relative stability of its different shapes. nih.gov

Chemical Reactivity and Derivatization of 4 Methyl 1 Morpholin 4 Ylpentan 1 One

Reactions of the Ketone Moiety

The ketone group in 4-Methyl-1-morpholin-4-ylpentan-1-one is a key site for chemical reactions, including reductions, nucleophilic additions, and reactions involving the adjacent alpha-carbon through enolate intermediates.

The carbonyl group of the ketone can be reduced to a secondary alcohol, forming 4-Methyl-1-morpholin-4-ylpentan-1-ol. This transformation is a fundamental reaction in organic synthesis. The choice of reducing agent can influence the stereochemical outcome if a chiral center is formed.

Common Reducing Agents for Ketones:

Reagent Description
Sodium borohydride (NaBH₄) A mild and selective reducing agent that can reduce ketones to alcohols in the presence of other functional groups like esters.
Lithium aluminum hydride (LiAlH₄) A powerful and non-selective reducing agent capable of reducing ketones, aldehydes, esters, and amides. nih.gov

For instance, in the synthesis of analogs of pyrovalerone, a structurally related compound, the reduction of a ketone to an alcohol was achieved using lithium aluminum hydride (LiAlH₄), resulting in a mixture of diastereomers. nih.gov

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Examples of nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. The reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, leads to the formation of tertiary alcohols.

The carbon atoms adjacent to the ketone group, known as alpha-carbons, exhibit enhanced acidity. masterorganicchemistry.com Deprotonation of an alpha-carbon by a suitable base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.comleah4sci.com This enolate is a potent nucleophile and can react with various electrophiles, leading to substitution at the alpha-position. masterorganicchemistry.com

Key Alpha-Substitution Reactions:

Alpha-Halogenation: The enolate can react with halogens (e.g., Br₂, Cl₂) to introduce a halogen atom at the alpha-position. leah4sci.com For example, ketones can be selectively brominated at the alpha-position using bromine in the presence of a catalytic amount of aluminum trichloride. nih.gov This alpha-bromoketone is a versatile intermediate for further nucleophilic substitution reactions. nih.gov

Alpha-Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. The choice of base and reaction conditions can control the regioselectivity of this reaction if the ketone is unsymmetrical. masterorganicchemistry.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to form the less substituted (kinetic) enolate, while weaker bases like sodium hydroxide or sodium alkoxides favor the more substituted (thermodynamic) enolate. masterorganicchemistry.com

Reactions Involving the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring is a secondary amine and possesses a lone pair of electrons, rendering it nucleophilic and basic. atamankimya.com However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than structurally similar secondary amines like piperidine. atamankimya.com Despite this, it undergoes typical reactions of secondary amines. atamankimya.com

The nucleophilic nitrogen of the morpholine moiety can readily participate in N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the morpholine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt or, after deprotonation, an N-alkylated morpholine derivative. The N-alkylation of morpholine with various alcohols has been demonstrated using a CuO–NiO/γ–Al₂O₃ catalyst. researchgate.net

N-Acylation: The reaction with acylating agents like acyl chlorides or acid anhydrides results in the formation of an N-acylmorpholine derivative.

Modifying the substituent on the morpholine nitrogen can significantly impact the physicochemical and biological properties of the parent compound. N-alkylation, for instance, can alter a molecule's reactivity and stability. mdpi.com A study comparing morpholine and 4-methylmorpholine as catalysts in urethane (B1682113) formation found that the N-methylated version was a more effective catalyst. nih.gov This suggests that even a simple methylation at the nitrogen can influence the electronic properties and reactivity of the molecule. nih.gov

Examples of Property Modulation through N-Derivatization:

DerivatizationPotential Effect on Properties
N-MethylationIncreased catalytic activity in certain reactions. nih.gov
N-AlkylationCan stabilize intermediates like N-acyliminium ions, thereby modulating chemical reactivity. mdpi.com
Introduction of functional groupsCan alter solubility, lipophilicity, and metabolic stability.

By strategically derivatizing the morpholine nitrogen, the properties of this compound can be fine-tuned for various applications.

Transformations of the Pentane Chain

Transformations involving the pentane chain of this compound are of interest for creating analogues and derivatives with potentially modified physical or biological properties. These reactions can target the C-H bonds along the chain or involve the formation of new carbon-carbon bonds.

As of the latest available scientific literature, there are no specific studies detailing the direct functionalization of the aliphatic C-H bonds on the pentane chain of this compound. In general, the C-H bonds of alkanes are notoriously unreactive, and their selective functionalization requires specific and often harsh reaction conditions, such as the use of strong oxidizing agents, radical initiators, or transition metal catalysis.

Hypothetically, such transformations could include:

Halogenation: Free-radical halogenation could introduce a halogen atom, likely with low regioselectivity, at various positions on the pentane chain.

Oxidation: Strong oxidizing agents could potentially lead to the formation of alcohols, ketones, or carboxylic acids, though this would likely be accompanied by fragmentation of the carbon chain.

Without specific research on this compound, any discussion of C-H functionalization remains speculative.

Currently, there is no published research that specifically describes carbon-carbon bond forming reactions occurring on the pentane chain of this compound. Such transformations would likely require prior functionalization of the pentane chain (as discussed in 6.3.1) to introduce a reactive handle, such as a halide or a triflate, which could then participate in cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings).

Alternatively, reactions could theoretically be designed to deprotonate one of the more acidic C-H bonds alpha to the carbonyl group, followed by alkylation. However, the acidity of these protons is relatively low, and this would represent a transformation of the pentan-1-one portion rather than the branched pentane chain itself.

Stereoselective and Regioselective Transformations of the Compound

There is currently no information available in peer-reviewed scientific literature regarding stereoselective or regioselective transformations performed on this compound.

Stereoselectivity: The molecule is achiral and does not possess any stereocenters. The introduction of a stereocenter would require a reaction that differentiates between enantiotopic faces or groups, for which no specific methods have been reported for this compound.

Regioselectivity: Regioselective reactions would involve selectively targeting one specific C-H bond or functional group over another. For instance, a regioselective reaction might differentiate between the methyl groups and the methylene (B1212753) groups on the pentane chain. As with the other transformations, there is no available research demonstrating such selectivity for this particular molecule.

The lack of specific research in these areas suggests that the derivatization of the pentane chain of this compound is not a well-explored area of synthetic chemistry.

Applications of 4 Methyl 1 Morpholin 4 Ylpentan 1 One in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

The strategic combination of a ketone functionality and a morpholine (B109124) ring in 4-Methyl-1-morpholin-4-ylpentan-1-one provides multiple avenues for its use as a foundational unit in the synthesis of more elaborate molecules. The ketone can undergo a wide array of chemical transformations, while the morpholine ring often imparts desirable pharmacokinetic characteristics. acs.org

While direct research on this compound as a pharmaceutical precursor is not extensively documented, the applications of structurally analogous compounds, such as the pyrovalerone series, offer significant insights into its potential. Pyrovalerone, 1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one, and its derivatives are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.govwikipedia.orgnih.gov These compounds are synthesized from ketone precursors and are explored for their potential in treating conditions like cocaine abuse. nih.govwikipedia.org

The structural similarity of this compound to these neurologically active agents suggests its utility as a starting material for novel central nervous system (CNS) drug candidates. The morpholine ring is a well-established pharmacophore that can improve aqueous solubility and metabolic stability. acs.orgacs.org By serving as a template, this compound can be elaborated through reactions at the ketone or the alpha-carbon to generate a library of compounds for screening against various biological targets. The synthesis of such advanced intermediates often involves multi-step sequences, starting from simpler ketone building blocks. americanelements.com

Table 1: Research Findings on Structurally Related Pharmaceutical Intermediates

Compound ClassPrecursor TypeTherapeutic Target/ApplicationKey Research Finding
Pyrovalerone Analogsα-Amino KetonesDopamine/Norepinephrine TransportersPotent inhibitors with potential for treating substance abuse. nih.govwikipedia.orgnih.gov
Fentanyl AnalogsFunctionalized PiperidonesOpioid ReceptorsHighly active narcotic analgesics developed from ketone-based intermediates. americanelements.com
Morpholine-containing Kinase InhibitorsMorpholine DerivativesProtein KinasesThe morpholine moiety enhances potency and pharmacokinetic properties. nih.gov

The morpholine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to the synthesis of a vast array of heterocyclic compounds. acs.org The presence of both a nitrogen and an oxygen atom in the morpholine ring of this compound allows for its incorporation into more complex fused or spirocyclic systems. The ketone functionality provides a reactive handle for cyclization reactions, enabling the construction of novel heterocyclic frameworks.

For instance, the ketone can be a precursor to pyrimidines, pyridazines, or other nitrogen-containing heterocycles through condensation reactions with appropriate dinucleophiles. While specific examples utilizing this compound are not prevalent in the literature, the general synthetic strategies for morpholine-containing heterocycles are well-established. acs.org These strategies often involve the cyclization of functionalized morpholine derivatives to access novel chemical space. rsc.org

Role in Ligand Design and Coordination Chemistry

The field of coordination chemistry benefits from ligands that can form stable complexes with metal ions, leading to applications in catalysis, materials science, and bioinorganic chemistry. While specific studies detailing the use of this compound as a ligand are scarce, its molecular structure suggests significant potential in this area. The compound possesses multiple potential coordination sites: the nitrogen and oxygen atoms of the morpholine ring and the carbonyl oxygen of the ketone group.

Ketones and aldehydes can coordinate to metal centers in both a monodentate (η¹-O-bonded) or bidentate (η²-C,O-bonded) fashion. wikipedia.org The η¹-O-bonded mode is more common with Lewis-acidic metals, while the η²-C,O-bonded mode is favored by electron-rich, low-valence metal centers. wikipedia.org In this compound, the presence of the morpholine nitrogen could allow for chelation, forming a stable five- or six-membered ring with a metal center, which would enhance the stability of the resulting complex.

Derivatives of morpholine, such as morpholine-4-carbodithioate, have been shown to form stable complexes with a variety of transition metals, including titanium, vanadium, chromium, manganese, iron, cobalt, nickel, and copper. rsc.org This demonstrates the capacity of the morpholine nitrogen to participate in metal coordination. Although direct experimental evidence for this compound is lacking, its structural features make it a promising candidate for the design of novel polydentate ligands.

Contribution to Catalyst Development

The development of novel catalysts is a key driver of innovation in organic synthesis. While this compound itself is not a catalyst, its derivatives hold potential for use in catalyst development, particularly in the realm of asymmetric organocatalysis. Chiral morpholine derivatives have been successfully employed as organocatalysts in various transformations. acs.orgorganic-chemistry.org

For example, chiral morpholine-containing amino acids have been shown to be effective organocatalysts for the 1,4-addition of aldehydes to nitroolefins. nih.gov Although morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) counterparts, strategic design of the catalyst can overcome this limitation. nih.gov The synthesis of such catalysts often involves the modification of a morpholine scaffold. acs.orgorganic-chemistry.orgrsc.org

Given this, this compound could serve as a starting material for the synthesis of new chiral ligands or organocatalysts. For instance, asymmetric reduction of the ketone or functionalization at the alpha-position could introduce chirality, which could then be exploited in asymmetric catalysis. While there is no direct literature describing the use of this specific compound or its derivatives in catalyst development, the established role of the morpholine scaffold in asymmetric catalysis suggests this as a plausible area for future research.

Environmental and Sustainability Considerations in the Lifecycle of 4 Methyl 1 Morpholin 4 Ylpentan 1 One

Pathways for Chemical Degradation in Environmental Matrices

Mycobacterium species have been identified as capable of utilizing morpholine (B109124) as a sole source of carbon, nitrogen, and energy. nih.gov Research on a Mycobacterium strain RP1, isolated from contaminated activated sludge, revealed that the biodegradation of morpholine involves the enzymatic cleavage of the C-N bond of the morpholine ring. nih.gov This process is catalyzed by a cytochrome P-450 monooxygenase. nih.gov

The degradation of morpholine by this bacterium proceeds through the formation of key intermediates. The pathway involves the initial hydroxylation of the morpholine ring, followed by ring cleavage to yield 2-(2-aminoethoxy)acetate, which is then further broken down to glycolate. nih.gov These intermediates are then channeled into the central metabolic pathways of the microorganism.

Table 1: Intermediates in the Biodegradation of the Morpholine Ring by Mycobacterium sp. RP1

Intermediate Compound Role in Degradation Pathway
2-(2-aminoethoxy)acetate First major intermediate after ring cleavage.
Glycolate Second identified intermediate, further metabolized.

Data sourced from studies on the biodegradation of morpholine. nih.gov

While this provides insight into the potential fate of the morpholine moiety of 4-Methyl-1-morpholin-4-ylpentan-1-one, the complete degradation pathway would also involve the breakdown of the substituted pentanone side chain. The presence of the methyl and carbonyl groups on the pentanone chain would likely influence the rate and pathway of degradation. Further research is needed to elucidate the specific environmental degradation pathways of this compound.

Strategies for Waste Management and By-product Utilization in Synthesis

The synthesis of this compound, like many chemical manufacturing processes, generates waste streams and by-products that require effective management to minimize environmental impact. A common route to synthesize such morpholine amides involves the acylation of morpholine with a suitable carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640).

A key strategy for waste reduction lies in the principles of green chemistry, which advocate for the use of catalytic reagents over stoichiometric ones and the minimization of solvent use. For instance, the use of morpholine amides as alternatives to Weinreb amides in certain reactions can be more economical and prevent over-addition of nucleophiles, thus reducing the formation of unwanted by-products. researchgate.net

By-product utilization is another critical aspect of sustainable synthesis. In the synthesis of morpholine amides, potential by-products can include salts (from the neutralization of acid catalysts or by-products) and residual solvents. Where possible, the recovery and reuse of solvents can significantly reduce the environmental burden of the process.

In broader terms, the development of catalytic systems for amide formation can lead to cleaner reactions with fewer by-products. For example, the direct coupling of carboxylic acids with amines using light-mediated approaches can circumvent the need for activating agents that generate stoichiometric waste. researchgate.net

Advancements in Sustainable Synthesis Protocols for Morpholine Amides

Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of morpholine-containing compounds, including morpholine amides. These advancements aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One significant development is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the synthesis of morpholines from 1,2-amino alcohols. chemrxiv.orgacs.orgnih.govacs.orgchemrxiv.org This method offers a one or two-step, redox-neutral protocol that is high-yielding and uses inexpensive reagents. acs.orgnih.govchemrxiv.org Compared to traditional methods that often involve multiple steps and the use of metal hydride reducing agents, this approach has considerable environmental and safety benefits. chemrxiv.org This greener route to the morpholine core could be adapted for the synthesis of precursors to this compound.

Another innovative and sustainable approach involves the chemical upcycling of waste plastics. A notable example is the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) using morpholine in the presence of a Cp*TiCl3 catalyst. nih.gov This process yields morpholine amides, demonstrating a novel route to valuable chemical building blocks from post-consumer waste. nih.gov This strategy not only provides a source for morpholine amides but also addresses the significant environmental problem of plastic waste.

Furthermore, light-mediated synthesis protocols are emerging as a green alternative for the preparation of morpholine amides directly from carboxylic acids. researchgate.net These methods can proceed without the need for coupling reagents, which are often a source of significant waste in traditional amide synthesis. researchgate.net

Table 2: Comparison of Synthesis Protocols for Morpholine Derivatives

Synthesis Method Key Features & Advantages Sustainability Aspect
Traditional Synthesis Often involves multi-step processes with stoichiometric reagents and harsh conditions. High waste generation, potential use of hazardous materials.
Ethylene Sulfate Protocol One or two-step, redox-neutral, high-yielding, uses inexpensive reagents. acs.orgnih.govacs.orgchemrxiv.org Reduced number of steps, avoids hazardous reducing agents, less waste. chemrxiv.org
PET Upcycling Utilizes waste plastic (PET) as a feedstock, catalyzed by a titanium complex. nih.gov Valorization of waste, contributes to a circular economy.

| Light-Mediated Synthesis | Direct coupling of carboxylic acids and amines, avoids coupling reagents. researchgate.net | Atom economy, reduced waste from activating agents. |

These advancements highlight a clear trend towards the development of more sustainable and environmentally conscious methods for the production of morpholine amides, which are directly relevant to the lifecycle of this compound.

Future Research Directions for 4 Methyl 1 Morpholin 4 Ylpentan 1 One

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of morpholine (B109124) amides is a well-established field, yet there is considerable room for innovation, particularly in the development of more sustainable and efficient methods for producing 4-Methyl-1-morpholin-4-ylpentan-1-one. Future research should focus on moving beyond traditional methods, which often involve the conversion of carboxylic acids or esters, researchgate.netresearchgate.net towards greener and more atom-economical pathways.

A promising area of investigation is the development of novel catalytic systems. For instance, the use of molybdenum(VI) catalysts has been shown to be effective for the site-selective functionalization of amides under mild conditions, producing water as the only byproduct. nih.gov Adapting such catalytic systems for the direct synthesis of this compound from readily available precursors could represent a significant advancement. Another avenue involves exploring morpholine-based organocatalysts, which, despite some inherent challenges related to the morpholine ring's reactivity, have shown high efficiency in reactions like 1,4-additions. frontiersin.org Research into designing a specific organocatalyst for the synthesis of this target molecule could yield highly selective and efficient processes.

Furthermore, developing one-pot synthesis protocols is a key objective. Methods for the direct conversion of esters to morpholine amides using reagents like diisobutyl(morpholino)aluminum have been reported, providing a foundation for creating streamlined, efficient syntheses. researchgate.net Recent advancements in the "green" synthesis of morpholines from 1,2-amino alcohols using simple, inexpensive reagents also offer a template for developing more environmentally friendly routes. chemrxiv.orgnih.govchemrxiv.org

Potential Synthetic ApproachKey FeaturesRelevant Research
Molybdenum(VI) CatalysisMild conditions, high atom economy, water as byproduct.Site-selective amide functionalization. nih.gov
OrganocatalysisPotential for high enantioselectivity and diastereoselectivity.Use of ß-morpholine amino acids as catalysts. frontiersin.org
One-Pot Ester ConversionEfficient conversion of esters directly to amides.Application of diisobutyl(morpholino)aluminum. researchgate.net
Green Synthesis ProtocolsUse of inexpensive, safer reagents; redox-neutral.Synthesis from 1,2-amino alcohols and ethylene (B1197577) sulfate (B86663). chemrxiv.orgnih.gov

Deeper Mechanistic Understanding through Advanced Computational Techniques

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing synthetic protocols and designing new applications. Advanced computational chemistry offers powerful tools to elucidate complex potential energy surfaces and reaction kinetics.

Future research should employ techniques such as Density Functional Theory (DFT) and post-Hartree-Fock methods to model the transition states involved in its synthesis. For example, computational studies have been used to understand the transition states in morpholine-enamine catalysis, explaining the origins of stereoselectivity and reactivity. frontiersin.org Similar studies on the formation of this compound could provide invaluable insights into catalyst-substrate interactions and help in the rational design of more efficient catalytic systems.

Moreover, RRKM (Rice–Ramsperger–Kassel–Marcus) theory-based calculations, which have been successfully applied to predict the decomposition pathways of morpholine itself, could be adapted to study the stability and reactivity of this compound under various conditions. acs.org These theoretical investigations can predict thermodynamic and kinetic parameters, which are instrumental in building robust kinetic models for its synthesis and derivatization. acs.org

Development of New Spectroscopic Tools for In-Situ Analysis

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, maximizing yields, and ensuring process safety. The development and application of advanced spectroscopic tools for the in-situ analysis of the synthesis of this compound is a critical area for future research.

Conventional analytical techniques like TLC and offline LC-MS often require time-consuming workups. waters.com A significant step forward would be the implementation of ambient desorption ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP) mass spectrometry. waters.com This method allows for the rapid analysis of reaction mixtures with minimal to no sample preparation, providing immediate structural information about reactants, intermediates, and products. waters.com Another emerging and non-invasive technique is the use of computer vision for analytical chemistry (CVAC), which can derive kinetic information from video data of a reaction by analyzing time-dependent colorimetric changes. chemrxiv.org

Vibrational spectroscopies, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are also powerful tools for monitoring the progress of amide bond formation. mdpi.com The characteristic amide I band in IR spectra can be analyzed to track the conversion of starting materials to the amide product. mdpi.comyoutube.com Future work could focus on developing fiber-optic probes compatible with these spectroscopic methods to enable continuous, in-situ monitoring of the synthesis of this compound in the reaction vessel.

Spectroscopic ToolApplication in Reaction MonitoringPotential Advantages
ASAP-Mass SpectrometryRapid identification of reaction components.No sample preparation, near real-time analysis. waters.com
Computer Vision (CVAC)Non-invasive kinetic analysis via colorimetry.Complements traditional methods, useful for solid-phase synthesis. chemrxiv.org
In-Situ FTIR/RamanReal-time tracking of amide bond formation.Provides structural and concentration data during the reaction. mdpi.com

Design of Highly Selective and Efficient Derivatization Reactions

This compound serves as a scaffold that can be chemically modified to produce a diverse range of derivatives with potentially novel properties. A key research direction is the design of highly selective and efficient reactions to functionalize this core structure. Morpholine amides are known to be effective precursors for various functional groups. researchgate.net

One area of focus should be the selective functionalization at the α-carbon position. The direct α-sulfidation of tertiary amides has been demonstrated, showcasing that the position adjacent to the carbonyl group can be selectively targeted. researchgate.net Research into similar selective halogenation, alkylation, or arylation reactions at the α-position of this compound could yield a library of new compounds.

Furthermore, the development of catalytic methods for amide functionalization is a burgeoning field. nih.gov Applying strategies like the molybdenum-catalyzed engrafting of azoline heterocycles could transform the stable amide bond of this compound into a more reactive intermediate, which can then be converted into other functionalities such as thioamides or amines. nih.gov The morpholine amide group can also facilitate transformations into ketones or acylsilanes through reactions with organometallic reagents. researchgate.netresearchgate.net Exploring the scope of these transformations with this compound will be crucial for expanding its synthetic utility.

Expansion of its Utility in Emerging Areas of Chemical Synthesis

The versatility of the morpholine amide moiety suggests that this compound could find applications in several emerging areas of chemical synthesis. e3s-conferences.org Future research should aim to demonstrate its utility beyond its role as a simple intermediate.

In pharmaceutical chemistry, the morpholine ring is a privileged scaffold found in numerous CNS-active drugs and other therapeutic agents due to its ability to improve pharmacokinetic properties like solubility and blood-brain barrier permeability. e3s-conferences.orgnih.gov this compound could serve as a key building block for the synthesis of novel drug candidates. e3s-conferences.orgchemicalbook.com

In materials science, morpholine derivatives are used as curing agents and stabilizers in polymers. e3s-conferences.org Investigating the potential of this compound or its derivatives as monomers or additives in polymer synthesis could lead to new materials with tailored properties. Another promising application is in the synthesis of acylsilanes, which are versatile building blocks in organic chemistry. researchgate.net The conversion of this compound to its corresponding acylsilane would provide a valuable precursor for further synthetic elaborations. researchgate.net Its role as a solvent in agricultural formulations also presents an area for potential application. asme.org

Emerging AreaPotential Application of this compoundSupporting Rationale
Medicinal ChemistryBuilding block for novel therapeutic agents.Morpholine is a common scaffold in CNS drugs and improves PK/PD properties. nih.gov
Materials ScienceMonomer or additive in polymer synthesis.Morpholine derivatives are used as stabilizers and curing agents. e3s-conferences.org
AgrochemicalsComponent in fungicide or herbicide formulations.Morpholine derivatives have established use in agrochemicals. e3s-conferences.org
Advanced SynthesisPrecursor for versatile building blocks like acylsilanes.Morpholine amides can be cleanly converted to acylsilanes. researchgate.net

Q & A

Q. Q1: What are the optimal methodologies for synthesizing 4-Methyl-1-morpholin-4-ylpentan-1-one with high purity?

Answer: The synthesis typically involves a nucleophilic substitution reaction between 4-methylpentan-1-one and morpholine under controlled conditions. Key steps include:

  • Reagent Optimization : Use a polar aprotic solvent (e.g., DMF or THF) to enhance nucleophilicity.
  • Catalysis : Employ acid catalysis (e.g., p-toluenesulfonic acid) to accelerate the reaction.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the product. Monitor purity via TLC and confirm via 1H^1H-NMR (δ ~2.3–2.7 ppm for morpholine protons) .

Advanced Structural Analysis

Q. Q2: How can ring puckering in the morpholine moiety be analyzed using crystallographic data?

Answer: Apply the Cremer-Pople puckering parameters to quantify non-planarity:

Coordinate Extraction : Obtain atomic coordinates from X-ray diffraction data.

Plane Definition : Calculate the mean plane of the morpholine ring using least-squares fitting.

Amplitude and Phase : Compute puckering amplitude (QQ) and phase angle (ϕ\phi) to classify distortions (e.g., chair vs. boat conformations). Software like WinGX or PLATON automates these calculations .

Basic Characterization Techniques

Q. Q3: Which spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., morpholine protons at δ ~3.6–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation.
  • X-ray Crystallography : Refine structures using SHELXL (R-factor < 5% for high reliability) .

Advanced Reactivity and Data Contradictions

Q. Q4: How can contradictions between experimental reactivity data and computational predictions be resolved?

Answer:

  • Cross-Validation : Replicate experiments under inert conditions to exclude oxidative side reactions.
  • DFT Modeling : Use Gaussian or ORCA to simulate reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites).
  • Solvent Effects : Incorporate solvent models (e.g., PCM) in calculations to align with experimental dielectric environments .

Advanced Crystallographic Validation

Q. Q5: What validation criteria ensure the accuracy of crystal structure data for this compound?

Answer:

  • Refinement Metrics : SHELXL refinement should yield R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10.
  • ADP Checks : Anisotropic displacement parameters (ADPs) must not exceed 0.05 Å2^2 for non-hydrogen atoms.
  • PLATON Alerts : Use the software’s ALERTS system to detect voids, missed symmetry, or over-constrained models .

Stability and Storage

Q. Q6: What are the critical stability considerations for long-term storage of this compound?

Answer:

  • Moisture Control : Store in a desiccator under argon to prevent hydrolysis of the morpholine group.
  • Temperature : Maintain at –20°C to slow degradation.
  • Light Sensitivity : Use amber vials to avoid photolytic cleavage of the ketone-morpholine bond .

Advanced Mechanistic Studies

Q. Q7: How can substituent effects on the compound’s electronic properties be modeled computationally?

Answer:

  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies using DFT (B3LYP/6-311++G** basis set) to predict reactivity.
  • Charge Distribution : Natural Bond Orbital (NBO) analysis to map electron density shifts in substituted derivatives .

Derivative Synthesis Optimization

Q. Q8: What strategies improve yield in synthesizing derivatives via nucleophilic substitution?

Answer:

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and base (K2_2CO3_3 vs. Et3_3N) to identify optimal conditions.
  • Microwave Assistance : Reduce reaction time (30–60 mins) while maintaining yields >80% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.